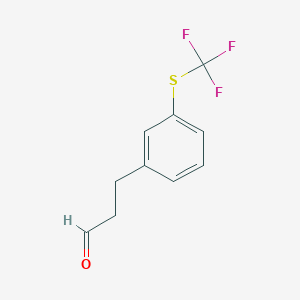

(3-(Trifluoromethylthio)phenyl)propanal

Description

Significance of Fluorinated and Sulfenylated Organic Scaffolds in Modern Chemical Research

The deliberate inclusion of fluorine and sulfur-containing moieties into organic frameworks is a cornerstone of modern molecular design, particularly in the fields of medicinal and agricultural chemistry. x-mol.netalfa-chemistry.com These elements impart unique physicochemical properties that can profoundly influence a molecule's behavior and biological activity. mdpi.com

The trifluoromethylthio (-SCF3) group has garnered significant attention as a functional group that can confer desirable properties upon a parent molecule. x-mol.netresearchgate.net Its influence stems from a combination of steric and electronic effects that are highly sought after in the design of bioactive compounds. enamine.netresearchgate.net

One of the most notable characteristics of the -SCF3 group is its high lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids. researchgate.netacs.org This property is crucial for enhancing the permeability of molecules across biological membranes, which can lead to improved bioavailability. researchgate.netenamine.net Furthermore, the potent electron-withdrawing nature of the -SCF3 group enhances the metabolic stability of molecules by making them less susceptible to oxidative degradation in vivo. x-mol.netresearchgate.net This increased stability is a critical factor in drug development, as it can extend the half-life of a therapeutic agent. mdpi.com The unique combination of these properties makes the trifluoromethylthio group an important tool for fine-tuning the pharmacokinetic profiles of new chemical entities. x-mol.netenamine.net

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH3 | 0.56 | Weakly Electron-Donating |

| -Cl | 0.71 | Electron-Withdrawing |

| -CF3 | 0.88 | Strongly Electron-Withdrawing |

| -SCF3 | 1.44 | Strongly Electron-Withdrawing |

This table illustrates the high lipophilicity of the -SCF3 group compared to other common substituents.

Aromatic aldehydes are versatile and fundamental building blocks in organic synthesis. The aldehyde functional group is a reactive center that can be readily transformed into a wide array of other functionalities, making it a valuable precursor for constructing more complex molecular architectures.

The carbonyl carbon of an aldehyde is electrophilic, rendering it susceptible to attack by various nucleophiles. This reactivity allows for a diverse range of chemical transformations. nih.gov For instance, aromatic aldehydes can be oxidized to form the corresponding carboxylic acids or reduced to produce primary alcohols. They also serve as key substrates in the formation of carbon-carbon bonds through reactions like the Wittig reaction and aldol (B89426) condensations. Additionally, they react with amines to form imines, which are themselves important intermediates for synthesizing nitrogen-containing compounds. This synthetic flexibility positions aromatic aldehydes as crucial intermediates in multi-step syntheses across both academic and industrial research. nih.gov

Table 2: Common Synthetic Transformations of Aromatic Aldehydes

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Reductive Amination | Amine, Reducing Agent | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

Position of (3-(Trifluoromethylthio)phenyl)propanal within Contemporary Academic Synthesis Efforts

While extensive research on this compound itself is not widely documented in public literature, its molecular structure strongly suggests its potential role as a valuable intermediate in synthetic chemistry. Its utility can be inferred from the study of analogous compounds, such as 3-(3-(trifluoromethyl)phenyl)propanal, which serves as a key intermediate in the synthesis of the calcimimetic drug Cinacalcet. nih.govresearchgate.netnih.gov

Given the established importance of the -SCF3 group in modulating biological activity, this compound represents a logical target for researchers aiming to create novel bioactive molecules. The compound combines the versatile reactivity of the propanal side chain with the beneficial physicochemical properties of the trifluoromethylthio-substituted phenyl ring. enamine.net Therefore, it is positioned as a strategic building block for the synthesis of new pharmaceutical and agrochemical candidates, enabling the exploration of chemical space where the unique properties of the -SCF3 group can be leveraged.

Historical Context of Fluorinated Phenylpropanal Derivatives in Organic Chemistry

The field of organofluorine chemistry has expanded dramatically since the mid-20th century, driven by the realization that introducing fluorine into organic molecules can lead to significant enhancements in their properties. scripps.edu Initially, research focused on simpler fluorination techniques before evolving to include the incorporation of more complex fluorine-containing moieties, such as the trifluoromethyl (-CF3) and, more recently, the trifluoromethylthio (-SCF3) groups. mdpi.combohrium.com

Fluorinated phenylpropanal derivatives have emerged as important substrates within this context. The phenylpropanal scaffold is a common structural motif in biologically active compounds, and the addition of fluorine-containing groups has been a key strategy for optimizing these molecules. chemimpex.com For example, the synthesis of 3-(3-(trifluoromethyl)phenyl)propanol, a precursor to the corresponding propanal, has been developed as part of synthetic routes to important pharmaceutical agents. google.com The development of synthetic methods to create these fluorinated derivatives, such as Mizoroki–Heck cross-coupling reactions, has been a significant area of research, enabling more efficient and sustainable production pathways. nih.govresearchgate.net The study of compounds like this compound represents a continuation of this historical trend, pushing the boundaries of organofluorine chemistry to explore new and potentially more effective molecular designs. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3OS |

|---|---|

Molecular Weight |

234.24 g/mol |

IUPAC Name |

3-[3-(trifluoromethylsulfanyl)phenyl]propanal |

InChI |

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |

InChI Key |

XAZMQXDPPDYXBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CCC=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Trifluoromethylthio Phenyl Propanal

Methodologies for Introducing the Trifluoromethylthio Group onto Aromatic Systems

The creation of a C-SCF3 bond on an aromatic system is a key step in synthesizing compounds like (3-(Trifluoromethylthio)phenyl)propanal. nih.govresearchgate.net The choice of method depends on the available starting materials, functional group tolerance, and desired regioselectivity. The primary approaches—electrophilic, nucleophilic, and radical—offer distinct advantages and employ a variety of reagents and reaction conditions. researchgate.net

Electrophilic trifluoromethylthiolation is a direct method for installing an SCF3 group onto electron-rich aromatic and heteroaromatic compounds. osaka-u.ac.jp This approach utilizes reagents that act as a source of an electrophilic "SCF3+" equivalent, which then reacts with a nucleophilic arene. A variety of powerful electrophilic trifluoromethylthiolating reagents have been developed to facilitate this transformation under mild conditions. researchgate.netacs.orgnih.gov

Hypervalent iodine(III) reagents are highly effective for the electrophilic transfer of the SCF3 group. researchgate.netresearchgate.net These compounds are often stable, easy to handle, and exhibit high reactivity with a range of nucleophiles, including arenes, β-ketoesters, and boronic acids. researchgate.net The structure of some reagents initially proposed as hypervalent iodine species was later reevaluated and found to be thioperoxy complexes, which still function as effective SCF3 transfer agents. mit.edu The reactivity of these reagents can be significantly enhanced in fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which activate the reagent through hydrogen bonding. researchgate.netrsc.org

Table 1: Examples of Hypervalent Iodine(III)-Based Reagents for Trifluoromethylthiolation

| Reagent Name/Type | Structure Precursor | Typical Substrates | Key Features |

| Shen's Reagent | Benziodoxole derivative | β-ketoesters, aryl boronic acids, alkynes | One of the first effective hypervalent iodine reagents for SCF3 transfer. researchgate.netmit.edu |

| TFTI | Hypervalent trifluoromethylthio-iodine(III) | Terminal alkynes | Effective in fluorinated alcohol solvents like HFIP and PFTB. rsc.org |

| Togni-type Reagents | Benziodoxole framework | Wide range of organic substrates | Kinetically stable and widely used for trifluoromethylation; SCF3 analogues have been studied. nih.gov |

While direct electrophilic addition works well for activated arenes, catalytic systems have been developed to functionalize a broader scope of substrates, including aryl halides. These methods often employ transition metals like copper, palladium, gold, or nickel. researchgate.netnih.govnih.gov Copper-catalyzed systems, for example, can achieve the trifluoromethylthiolation of aryl bromides and iodides, often using a directing group to control regioselectivity. nih.gov Gold catalysis has emerged as a mild and efficient protocol for the C-SCF3 cross-coupling of organohalides, tolerating a wide range of functional groups and proving suitable for late-stage functionalization of complex molecules. nih.gov Metal-free catalytic systems have also been reported, using organocatalysts like triptycenyl sulfide (B99878) to enhance the electrophilicity of the SCF3 source. osaka-u.ac.jpacs.org

Table 2: Catalytic Systems for Aromatic C-SCF3 Bond Formation

| Catalyst System | Substrate Type | Reagent/SCF3 Source | Key Features |

| Copper (e.g., CuBr) | Aryl bromides, iodides | AgSCF3 or other nucleophilic sources | Often requires a directing group and a ligand like 1,10-phenanthroline. nih.gov |

| Gold (e.g., IPrAuCl/AgOTf) | Aryl/alkenyl/alkynyl halides | AgSCF3 | Broad substrate scope, mild conditions, and suitable for late-stage functionalization. nih.gov |

| Iridium | Propargylic C-H bonds | N-Trifluoromethylthiophthalimide | Achieves enantioselective trifluoromethylthiolation. nih.gov |

| Triptycenyl sulfide (organocatalyst) | Unactivated arenes | N-(Trifluoromethylthio)saccharin | Metal-free system that enhances the electrophilicity of the SCF3 reagent via sulfonium (B1226848) intermediates. osaka-u.ac.jpacs.org |

| Iron(III) chloride / Diphenyl selenide | Arenes, N-heterocycles | N-Trifluoromethylthiosaccharin | Dual catalytic system for regioselective functionalization under mild conditions. acs.org |

A prominent class of shelf-stable, crystalline, and highly reactive electrophilic reagents is based on an N-S bond, such as N-(Trifluoromethylthio)saccharin and N-trifluoromethylthiophthalimide. semanticscholar.orgnih.gov N-Trifluoromethylthiosaccharin is readily synthesized from inexpensive saccharin (B28170) and is reactive towards a wide array of nucleophiles including electron-rich arenes, ketones, and alkynes under mild conditions. orgsyn.org Its high reactivity and stability make it an attractive choice for various synthetic applications. orgsyn.org These reagents can be activated by Lewis or Brønsted acids, as demonstrated in metal-free catalytic systems, to trifluoromethylthiolate even unactivated aromatic compounds. osaka-u.ac.jpacs.org

Table 3: Common N-S Based Electrophilic SCF3 Reagents

| Reagent Name | Key Features |

| N-(Trifluoromethylthio)saccharin | Highly reactive, shelf-stable, and synthesized from low-cost starting materials. Reacts with a broad range of nucleophiles. orgsyn.org |

| N-Trifluoromethylthiophthalimide | A stable electrophilic SCF3 reagent used in various trifluoromethylthiolation reactions, including asymmetric catalysis. semanticscholar.org |

| N-Trifluoromethylthiodibenzenesulfonimide | Used for the trifluoromethylthiolation of difluoro enol silyl (B83357) ethers to create novel trifluoromethylthio-α,α-difluoroketone functionalities. acs.org |

Nucleophilic trifluoromethylthiolation involves the reaction of a trifluoromethylthiolate anion (SCF3-) source with an electrophilic substrate, such as an aryl halide or diazonium salt. researchgate.net Common sources of the SCF3- anion include AgSCF3, CuSCF3, and (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in combination with a sulfur source. researchgate.netnih.gov These reactions are typically mediated by transition metals, most commonly copper. This approach is complementary to electrophilic methods and is particularly useful for introducing the SCF3 group onto electron-deficient aromatic rings or at positions not accessible through electrophilic substitution. nih.gov

Radical-based methods have become a powerful tool for C-SCF3 bond formation, often proceeding under mild conditions. researchgate.net These reactions involve the generation of a trifluoromethylthio radical (•SCF3), which can then add to arenes or participate in cascade reactions. nih.govbeilstein-journals.org Silver trifluoromethylthiolate (AgSCF3) is a common precursor, which upon oxidation generates the •SCF3 radical. nih.govproquest.com Another approach uses trifluoromethanesulfonyl chloride (CF3SO2Cl) as an inexpensive source of trifluoromethyl radicals (•CF3) which can then be trapped by a thiol to form the C-S bond under photoredox catalysis. chemistryviews.org Radical cascade reactions have been developed that combine trifluoromethylthiolation with cyclization to build complex heterocyclic structures containing an SCF3 group in a single step. nih.govacs.org

Construction of the Propanal Side Chain on the Trifluoromethylthiophenyl Core

Carbon-Carbon Bond-Forming Reactions for the Propyl Linkage (e.g., Heck reactions)

Specific examples of Heck reactions or other cross-coupling methods to form the propyl linkage on a 3-(trifluoromethylthio)phenyl substrate to ultimately yield this compound are not described in the available literature.

Selective Functional Group Transformations to the Aldehyde

Reduction of Carboxylic Acid Esters or Nitriles to Aldehydes (e.g., DIBAL-H reduction on related compounds)

While the reduction of related esters and nitriles to aldehydes is a common transformation, specific protocols and their efficacy for substrates containing the 3-(trifluoromethylthio)phenyl moiety have not been reported. The compatibility of reducing agents with the trifluoromethylthio group would need to be experimentally verified.

Oxidation of Primary Alcohols to Aldehydes

The synthesis of this compound via the oxidation of the corresponding primary alcohol, (3-(Trifluoromethylthio)phenyl)propanol, is a plausible route. However, specific reaction conditions that ensure the selective oxidation of the alcohol without affecting the trifluoromethylthio group are not documented.

Convergent and Cascade Synthesis of this compound

No convergent or cascade synthetic strategies specifically targeting this compound have been found in the surveyed literature.

Green Chemistry Principles in the Synthesis of this compound

While green chemistry principles are increasingly applied in the synthesis of fluorinated compounds, there are no specific reports on their application in the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 3 Trifluoromethylthio Phenyl Propanal

Reactions at the Aldehyde Functionality of (3-(Trifluoromethylthio)phenyl)propanal

The propanal side chain, terminating in a reactive aldehyde group, is the principal site for a wide array of chemical transformations. These reactions are fundamental to its utility as a synthetic building block, particularly in the construction of more complex molecules like the calcimimetic agent Cinacalcet.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. A notable example of this reactivity is the formation of bisulfite adducts, a reaction often employed for the purification of aldehydes. nih.gov Treatment of crude this compound with sodium bisulfite results in the formation of a water-soluble α-hydroxysulfonic acid salt. wikipedia.org This adduct can be easily separated from non-carbonyl impurities and subsequently hydrolyzed back to the pure aldehyde under basic or acidic conditions. nih.govwikipedia.orgquora.com

Another common nucleophilic addition is the formation of acetals, which serve as protecting groups for the aldehyde functionality during multi-step syntheses. For instance, the synthesis of this compound can proceed through an intermediate like 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, a diethyl acetal (B89532). nih.govnih.gov This acetal is stable under conditions that might otherwise affect the aldehyde, such as hydrogenation, and the aldehyde can be readily regenerated by acid-catalyzed hydrolysis. nih.gov

Condensation and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (or Schiff bases). This reaction is a critical step in reductive amination pathways. Specifically, in the synthesis of Cinacalcet, this compound is condensed with the chiral amine (R)-(+)-1-(1-naphthyl)ethylamine. google.comniscpr.res.in This condensation forms an imine intermediate, which is typically not isolated but is directly subjected to reduction. google.com The formation of the C=N double bond is a reversible reaction, and the subsequent reduction step drives the equilibrium toward the final amine product.

While not specifically documented for this molecule, the aldehyde functionality is also amenable to other classical condensation reactions, such as the Knoevenagel condensation. organic-chemistry.orgrsc.org This reaction would involve treating the aldehyde with an active methylene (B1212753) compound, such as malonic acid or ethyl cyanoacetate, in the presence of a basic catalyst like triethylamine (B128534) or pyridine (B92270), to yield α,β-unsaturated products. organic-chemistry.orgrsc.org

Reduction to Alcohols and Amines (e.g., Reductive Amination, relevance from Cinacalcet synthesis)

Reduction of the aldehyde functionality in this compound can lead to either the corresponding primary alcohol or, via reductive amination, a secondary amine.

The synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol, the corresponding alcohol, can be achieved by treating the aldehyde with a suitable reducing agent. Conversely, the oxidation of this alcohol using reagents like Dess-Martin periodinane is a common method to synthesize the aldehyde itself. niscpr.res.in

The most significant application of this aldehyde's reduction chemistry is its role in the synthesis of Cinacalcet through direct reductive amination. osti.gov This one-pot procedure involves the reaction of this compound with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of a reducing agent. nih.govniscpr.res.in The reaction proceeds through the in-situ formation of an imine, which is then immediately reduced to the secondary amine, Cinacalcet. A variety of catalytic systems and reducing agents have been employed to optimize this transformation, highlighting its industrial importance. nih.govnih.govmdpi.com

Below is a table summarizing various reported conditions for the reductive amination of this compound to Cinacalcet.

| Catalyst/Reducing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/Al₂O₃, H₂ (0.5 MPa) | Toluene | 50 °C, 24 h | 96% | nih.gov |

| Rh/Al₂O₃, H₂ (0.5 MPa) | Toluene | 50 °C, 24 h | 95% | nih.gov |

| NaBH(OAc)₃ | Methanol | Room Temp. | 80% | niscpr.res.in |

| Titanium isopropoxide, then NaBH₃CN | Ethanol | Not specified | Not specified | google.com |

| Pd/Al₂O₃, H₂ (0.5 MPa) | Toluene | Microwave, 100 °C, 1 h | 98% | mdpi.com |

Oxidation Reactions

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3-(trifluoromethylthio)phenyl)propanoic acid. This is a standard transformation in organic chemistry. libretexts.org Typically, this oxidation is carried out using strong oxidizing agents such as potassium dichromate(VI) in acidic solution or potassium permanganate. The reaction involves heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org While specific literature detailing this oxidation for this compound is sparse, the methodology is general for most aldehydes.

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is known for its high lipophilicity and electron-withdrawing nature, which contribute to the metabolic stability of molecules containing it. wikipedia.org While generally robust, the sulfur atom is susceptible to oxidation.

Oxidation of the Sulfur Atom

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) (-S(O)CF₃) or sulfone (-S(O)₂CF₃). This transformation modulates the electronic and steric properties of the aromatic ring. The oxidation of aryl trifluoromethyl sulfides is often accomplished using peroxides, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgrsc.org

The degree of oxidation can be controlled by the reaction conditions. The use of trifluoroacetic acid (TFA) as a solvent or activator for hydrogen peroxide allows for the highly selective formation of aryl trifluoromethyl sulfoxides, often preventing over-oxidation to the sulfone. rsc.orgrsc.orgresearchgate.net It is proposed that TFA activates the hydrogen peroxide and also deactivates the resulting sulfoxide towards further oxidation. rsc.org A simple and efficient protocol involves using a combination of 15-30% aqueous H₂O₂ in TFA at low temperatures. rsc.orgmdpi.com This method has been shown to be effective for a wide range of substituted aryl trifluoromethyl sulfides, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring.

The table below presents data on the selective oxidation of various aryl trifluoromethyl sulfides to their corresponding sulfoxides using hydrogen peroxide in trifluoroacetic acid, demonstrating the general applicability of this transformation.

| Substrate (Ar-SCF₃) | Oxidant System | Product (Ar-S(O)CF₃) Yield | Reference |

|---|---|---|---|

| 4-Nitrophenyl trifluoromethyl sulfide (B99878) | 15% H₂O₂ / TFA | 94% | mdpi.com |

| 4-Chlorophenyl trifluoromethyl sulfide | 15% H₂O₂ / TFA | 95% | mdpi.com |

| Phenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 95% | rsc.org |

| 4-Methoxyphenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 93% | rsc.org |

| 4-Hydroxyphenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 85% | rsc.org |

| 4-Acetylphenyl trifluoromethyl sulfide | 30% H₂O₂ / TFA | 92% | rsc.org |

Cleavage and Derivatization of the C-S Bond

The carbon-sulfur (C-S) bond in aryl trifluoromethyl thioethers, such as in this compound, is notably robust. The bond between an sp²-hybridized aromatic carbon and the sulfur atom is generally more stable and less susceptible to cleavage than a C(sp³)-S bond. Research into the selective cleavage of thioether bonds has shown that C(sp³)-S bonds can be cleaved under conditions where C(sp²)-S bonds remain intact. For instance, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of certain C(sp³)-S bonds, highlighting the comparative stability of the aryl C-S linkage. nih.gov

The trifluoromethylthio (SCF₃) group itself is characterized by high chemical and metabolic stability, a property that makes it a desirable feature in pharmaceutical and agrochemical compounds. acs.org Consequently, synthetic efforts are more commonly directed at the introduction of the SCF₃ moiety onto various molecular scaffolds rather than its subsequent derivatization. chemistryviews.orgresearchgate.net While transformations of the trifluoromethyl group are challenging due to the strength of the C-F bonds, the C-S bond can be targeted under specific, often harsh, conditions that are generally not compatible with the aldehyde functionality present in the title compound. Therefore, under typical synthetic conditions, the C-S bond in this compound is expected to be largely unreactive.

Reactivity of the Substituted Phenyl Ring

The reactivity of the phenyl ring in this compound is dictated by the electronic properties of its two substituents: the trifluoromethylthio group and the propanal group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of such reactions are governed by the activating or deactivating nature of the substituents on the ring. wikipedia.org

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. acs.orgnih.gov This strong inductive effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. youtube.com Electron-withdrawing groups are typically meta-directors. youtube.com The Hammett constant for the -SCF₃ group (σₚ = 0.50) confirms its strong electron-withdrawing character. nih.gov

In this compound, the two substituents are in a meta relationship. The directing effects on an incoming electrophile are as follows:

The -SCF₃ group at C1 deactivates the ring and directs substitution to the meta positions (C3 and C5). Since C3 is already substituted, it strongly directs to C5.

The -CH₂CH₂CHO group at C3 weakly activates the ring and directs to its ortho positions (C2 and C4) and its para position (C6).

| Position | Directed by -SCF₃ (at C1) | Directed by -CH₂CH₂CHO (at C3) | Predicted Outcome |

|---|---|---|---|

| C2 | - | Ortho | Minor/Disfavored (Steric hindrance) |

| C4 | - | Ortho | Possible, but deactivated |

| C5 | Meta | - | Major product (Strong meta-direction) |

| C6 | - | Para | Possible, but deactivated |

Substitution is most likely to occur at the C5 position, which is meta to the strongly deactivating -SCF₃ group. Although the propanal group directs to C4 and C6, these positions are ortho and para to the deactivating -SCF₃ group, respectively, and are therefore disfavored. The C2 position is sterically hindered by the two adjacent substituents.

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically involving an aryl halide or triflate. In the case of this compound, which lacks a typical halide leaving group, cross-coupling would likely proceed via C-H bond activation.

The presence of the -SCF₃ group can significantly influence such reactions. Palladium-catalyzed trifluoromethylthiolation of arenes via directed C-H bond activation has been developed, demonstrating that the C-H bonds of rings bearing such groups can be functionalized. nih.govacs.org However, using the aryl-SCF₃ moiety as a coupling partner is less common. While aryl sulfones (Ar-SO₂CF₃) have been used in Suzuki-Miyaura arylations where the trifluoromethylsulfonyl group acts as a leaving group, the analogous thioether (Ar-SCF₃) is not typically reactive in this manner. acs.orgkyoto-u.ac.jp

The sulfur atom in the thioether can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation in some cases. kyoto-u.ac.jp However, the strong electron-withdrawing nature of the -SCF₃ group would make the C-H bonds of the aromatic ring more acidic and potentially more susceptible to activation through certain palladacycle-forming pathways, especially with a directing group. The propanal side chain's aldehyde could potentially act as a directing group for ortho C-H activation, although this can be complex and lead to various reaction pathways.

Should a leaving group (e.g., Br, I, OTf) be present on the aromatic core, the -SCF₃ group would influence the rate of oxidative addition to the palladium center. Its electron-withdrawing nature would generally facilitate this key step in the catalytic cycle of reactions like Suzuki, Heck, or Sonogashira couplings.

Compound Names

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| N-fluorobenzenesulfonimide (NFSI) |

Advanced Spectroscopic Characterization of 3 Trifluoromethylthio Phenyl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of (3-(Trifluoromethylthio)phenyl)propanal is expected to show distinct signals corresponding to the aldehyde, aliphatic, and aromatic protons. The aldehyde proton (CHO) characteristically appears far downfield, predicted as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) protons. libretexts.orgcompoundchem.comoregonstate.edu The aliphatic chain protons would present as two distinct multiplets. The methylene protons alpha to the carbonyl group (-CH₂-CHO) are anticipated to resonate around 2.8 ppm, likely as a triplet of doublets, while the benzylic protons (Ar-CH₂) are expected as a triplet near 3.0 ppm. youtube.com The aromatic region should display a complex pattern of multiplets between 7.2 and 7.8 ppm, consistent with a 1,3-disubstituted benzene (B151609) ring. rsc.orgrsc.org

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~9.8 | t (triplet) | ~1.5 Hz |

| Ar-CH₂-CH₂ | ~2.8 | td (triplet of doublets) | J₁ ≈ 7.5 Hz, J₂ ≈ 1.5 Hz |

| Ar-CH₂-CH₂ | ~3.0 | t (triplet) | ~7.5 Hz |

| Aromatic-H | ~7.2 - 7.8 | m (multiplet) | N/A |

¹³C NMR Spectroscopy for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. The aldehyde carbonyl carbon is the most deshielded, with a predicted chemical shift in the 200-203 ppm range. libretexts.orgdocbrown.infoyoutube.com The two aliphatic methylene carbons are expected to appear between 25 and 45 ppm. docbrown.infodocbrown.info The aromatic region will show four distinct signals for the benzene ring carbons, as two are equivalent by symmetry. The carbon atom directly bonded to the trifluoromethylthio group (C-S) is predicted to resonate as a quartet due to ¹J(C-F) coupling, with a chemical shift around 120-130 ppm. The trifluoromethyl carbon (-CF₃) itself will also be a quartet with a large coupling constant, appearing around 128-132 ppm. rsc.orgrsc.orgbhu.ac.in

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~202 | Singlet | N/A |

| Ar-CH₂-CH₂ | ~45 | Singlet | N/A |

| Ar-CH₂-CH₂ | ~28 | Singlet | N/A |

| Aromatic C-S | ~139 | Singlet | N/A |

| Aromatic C-H | ~125-135 | Singlet | N/A |

| S-CF₃ | ~129 | q (quartet) | J ≈ 309 Hz |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethylthio group. For aryl-SCF₃ compounds, a sharp singlet is typically observed. For this compound, this singlet is predicted to be in the range of -41 to -45 ppm (relative to CFCl₃). rsc.orgrsc.orgnih.gov This characteristic chemical shift is a strong indicator of the trifluoromethylthio moiety attached to an aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. The molecular formula for this compound is C₁₀H₉F₃OS, corresponding to a nominal molecular weight of 234 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 234 would be expected. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: A peak at M-1 (m/z 233) resulting from the cleavage of the aldehydic C-H bond.

Loss of the formyl radical: A peak at M-29 (m/z 205) from the loss of the CHO group. docbrown.infomiamioh.edu

Alpha-cleavage: The formation of an ion at m/z 29 ([CHO]⁺), which can be a prominent peak in the spectra of propanal derivatives. docbrown.info

Benzylic cleavage: Cleavage of the bond between the two methylene groups to produce a fragment corresponding to the (3-(trifluoromethylthio)phenyl)methyl cation.

Loss of trifluoromethyl radical: A fragment corresponding to (M - 69) from the loss of ·CF₃.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound is predicted to show several key absorption bands. A strong, sharp absorption band for the carbonyl (C=O) stretch of the saturated aldehyde is expected in the region of 1720-1740 cm⁻¹. libretexts.orgorgchemboulder.comopenstax.org Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comspectroscopyonline.compressbooks.pub Other expected absorptions include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. Strong absorptions corresponding to C-F stretching vibrations are also anticipated in the 1000-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960-2850 | Medium |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium-Weak |

| Aldehyde C=O | Stretch | 1740-1720 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| C-F | Stretch | 1400-1000 | Strong |

Chromatographic and Other Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

Gas Chromatography (GC): As a relatively volatile compound, it is well-suited for analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS). und.eduscirp.orgmdpi.com This technique is effective for assessing purity and identifying trace impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, is a powerful tool for both purification and analysis. nih.gov Detection can be achieved using a UV detector, exploiting the aromatic ring's chromophore. For enhanced sensitivity and selectivity, the aldehyde can be derivatized, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a highly colored or fluorescent derivative suitable for detection at trace levels. researchgate.netepa.gov

Bisulfite Adduct Formation: A classic chemical method for purifying aldehydes involves the reversible reaction with sodium bisulfite to form a water-soluble crystalline adduct. This allows for the separation of the aldehyde from non-carbonyl impurities through extraction. The pure aldehyde can then be regenerated by treating the adduct with an acid or base. acs.orgnih.gov

Derivatization and Stereoselective Synthesis from 3 Trifluoromethylthio Phenyl Propanal

Modification of the Aldehyde Group into Diverse Functionalities

The aldehyde functionality is one of the most versatile groups in organic synthesis, serving as a gateway to numerous other functional groups. Standard transformations can be applied to (3-(Trifluoromethylthio)phenyl)propanal to yield a variety of derivatives.

Key transformations include:

Reduction to Primary Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-(Trifluoromethylthio)phenyl)propan-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

Oxidation to Carboxylic Acids: Standard oxidation protocols can convert the propanal to (3-(Trifluoromethylthio)phenyl)propanoic acid.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ to yield substituted amines. This is a powerful method for creating carbon-nitrogen bonds. nih.govmdpi.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reaction with trifluoromethyltrimethylsilane (TMSCF₃) can produce the corresponding trifluoromethyl carbinol, a secondary alcohol bearing a trifluoromethyl group. organic-chemistry.org

Conversion to Thioesters: A visible light-promoted radical process allows for the direct conversion of aldehydes into trifluoromethylthioesters, offering a pathway for late-stage functionalization of complex molecules. rsc.org

| Transformation | Reagent/Condition Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) | nih.gov |

| Oxidation | Potassium Permanganate (KMnO₄) or Jones Reagent | Carboxylic Acid (-COOH) | N/A |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary/Secondary Amine (-CH₂NR₂) | nih.govmdpi.com |

| Trifluoromethylation | TMSCF₃, Catalyst | Trifluoromethyl Carbinol (-CH(OH)CF₃) | organic-chemistry.org |

| Thioester Formation | Visible Light, Radical Initiator | Trifluoromethylthioester (-C(O)SCF₃) | rsc.org |

Functionalization of the Propanal Side Chain

The propanal side chain, particularly the α-carbon, is a key site for introducing new substituents and stereocenters. The acidity of the α-proton allows for the formation of enolates or enamines, which can then react with various electrophiles.

α-Functionalization via Enamine Catalysis: Chiral secondary amines can catalyze the formation of an enamine intermediate from the propanal. This enamine can then react with electrophiles in a stereocontrolled manner. A notable example is the enantioselective α-trifluoromethylation of aldehydes, achieved through the merger of enamine catalysis and photoredox catalysis, which introduces a CF₃ group at the α-position. nih.gov

α-Trifluoromethylthiolation: While direct α-trifluoromethylthiolation of aldehydes can be challenging, methods developed for other carbonyl compounds, such as β-ketoesters, demonstrate the feasibility of introducing an SCF₃ group at the α-position using electrophilic SCF₃-transfer reagents. researchgate.netunimi.it

Aldol (B89426) and Mannich Reactions: The enolate or enamine derived from this compound can participate in classic carbon-carbon and carbon-nitrogen bond-forming reactions like aldol and Mannich reactions, respectively, further elongating and functionalizing the side chain.

| Position | Reaction Type | Intermediate | Example Electrophile/Reagent | Resulting Structure | Reference |

|---|---|---|---|---|---|

| α-Carbon | Electrophilic Substitution | Enamine/Enolate | CF₃ Radical Source (e.g., CF₃I) | α-Trifluoromethylated Propanal | nih.gov |

| α-Carbon | Electrophilic Substitution | Enamine/Enolate | Electrophilic SCF₃⁺ Source | α-Trifluoromethylthiolated Propanal | researchgate.netunimi.it |

| α-Carbon | Aldol Addition | Enolate | Another Aldehyde/Ketone | β-Hydroxy Carbonyl Compound | dntb.gov.ua |

Strategies for Chiral Synthesis and Asymmetric Induction

The development of chiral molecules containing the trifluoromethylthio moiety is of great interest due to their potential applications in pharmaceuticals. researchgate.net Asymmetric synthesis strategies aim to control the stereochemical outcome of reactions, producing a single enantiomer or diastereomer of a desired product. Key strategies include the use of chiral catalysts, chiral auxiliaries, or enantiopure starting materials. unimi.itresearchgate.net

Enantioselective transformations create a new stereocenter with a preference for one enantiomer, while diastereoselective reactions control the formation of one diastereomer over others when one or more stereocenters are already present.

Enantioselective α-Functionalization: As described previously, the α-trifluoromethylation of aldehydes can be rendered highly enantioselective by using a chiral amine catalyst. nih.gov This approach relies on the catalyst to control the facial selectivity of the reaction between the enamine and the electrophilic radical.

Catalyst-Controlled Diastereoselectivity: In cases where the substrate is already chiral, a catalyst can be used to override the inherent facial bias of the substrate. For example, the enantioselective α-trifluoromethylation of an enantiopure aldehyde using different enantiomers of the catalyst can lead to the formation of either the syn or anti diastereomer with high selectivity, demonstrating catalyst-enforced stereocontrol. nih.gov

Asymmetric Phase-Transfer Catalysis: For introducing the SCF₃ group itself, asymmetric phase-transfer catalysis has proven effective. In studies on related substrates, chiral N-spiro ammonium (B1175870) catalysts have been used for the α-trifluoromethylthiolation of isoxazolidin-5-ones, achieving high enantiomeric ratios (up to 98:2). acs.orgnih.gov This methodology could potentially be adapted for the α-functionalization of the target propanal.

| Reaction Type | Catalyst/Auxiliary Type | Substrate Class | Stereochemical Outcome | Achieved Selectivity | Reference |

|---|---|---|---|---|---|

| α-Trifluoromethylation | Chiral Amine (Organocatalyst) | Aldehydes | Enantioselective | High ee | nih.gov |

| α-Trifluoromethylthiolation | Chiral N-Spiro Ammonium Salt (Phase-Transfer Catalyst) | Isoxazolidin-5-ones | Enantioselective | up to 98:2 er | acs.orgnih.gov |

| α-Trifluoromethylthiolation | Chiral Diamine (Chiral Auxiliary) | β-Ketoesters | Enantioselective | up to 91% ee | unimi.it |

| Allylboration | Chiral Catalyst | Aldehydes | Diastereoconvergent & Enantioselective | High dr and ee | nih.gov |

The successful application of asymmetric synthesis methodologies has led to the creation of various valuable chiral building blocks that feature the trifluoromethylthio group. These derivatives serve as precursors for more complex molecules with potential biological activity.

Chiral α-Trifluoromethylthio-β-Amino Acids: The products from the asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones can be converted into previously undescribed α-trifluoromethylthio-β-amino acids, which are promising for biochemical and medicinal applications. nih.gov

α-SCF₃-β-Ketoesters with Quaternary Stereocenters: Using a chiral auxiliary approach, enamines derived from β-ketoesters can be reacted with electrophilic SCF₃ reagents. After removal of the auxiliary, this method yields α-substituted-α-trifluoromethylthio-β-ketoesters with a challenging quaternary stereocenter in high enantiomeric excess. unimi.it

Functionalized Chiral Allyl SCF₃ Compounds: A method based on the selenium-catalyzed sulfenofunctionalization of chiral α-CF₃ allylboronic acids allows for the synthesis of densely functionalized chiral allyl SCF₃ species with high stereo-, diastereo-, and site-selectivity. nih.gov These compounds are versatile building blocks for further synthetic manipulations.

The development of these and other chiral derivatives underscores the progress in stereocontrolled synthesis and the growing importance of the SCF₃ moiety as a key structural element in modern organic chemistry. acs.org

Computational and Theoretical Studies on 3 Trifluoromethylthio Phenyl Propanal and Analogues

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic properties of molecules. nih.govmdpi.com For (3-(Trifluoromethylthio)phenyl)propanal, these calculations would predict key structural parameters and provide insight into the molecule's reactivity and stability.

Molecular Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to find the lowest energy structure of the molecule. nih.gov This involves optimizing bond lengths, bond angles, and dihedral angles. Studies on (trifluoromethyl)thiobenzene have shown that the SCF₃ group introduces specific geometric features. documentsdelivered.com The C-S bond length is a critical parameter, as is the geometry around the sulfur atom. The propanal side chain's geometry would also be determined, including the C-C and C-O bond lengths characteristic of an aliphatic aldehyde.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical yet representative data for this compound, based on DFT calculations of analogous molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(ar)-S | 1.77 | |

| S-C(F₃) | 1.84 | |

| C-F (avg.) | 1.35 | |

| C(ar)-C(H₂) | 1.51 | |

| C-C (propanal) | 1.53 | |

| C=O | 1.21 | |

| Bond Angles (°) | ||

| C(ar)-S-C(F₃) | 99.5 | |

| C(ar)-C(ar)-S | 120.5 | |

| C(ar)-C(H₂)-C(H₂) | 112.0 | |

| C-C-C (propanal) | 111.5 | |

| C-C=O | 124.0 |

Electronic Structure: The trifluoromethylthio (-SCF₃) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. scispace.com This property significantly influences the electronic distribution within the benzene (B151609) ring. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be conducted to understand the molecule's reactivity. scispace.combiointerfaceresearch.com

The HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO may be localized more towards the electron-withdrawing -SCF₃ group and the aldehyde functionality. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would visually represent the electron density distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. For this molecule, the oxygen atom of the carbonyl group would be a prominent nucleophilic site, while the carbonyl carbon and the aromatic protons would be electrophilic sites. ajchem-a.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds. github.iouncw.edu

NMR Spectroscopy: Theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically performed on a DFT-optimized geometry. uncw.edu

¹H NMR: The aromatic protons would be expected to appear in the range of 7.0-8.0 ppm, with their exact shifts and splitting patterns determined by the electronic effects of the -SCF₃ and -CH₂CH₂CHO substituents. The propanal chain protons would show distinct signals, with the aldehydic proton being the most downfield (typically 9.5-10.0 ppm) and the methylene (B1212753) protons appearing as multiplets in the aliphatic region (2.5-3.5 ppm).

¹⁹F NMR: A single sharp peak would be predicted for the three equivalent fluorine atoms of the -SCF₃ group. DFT calculations have proven effective in predicting ¹⁹F chemical shifts for trifluoromethyl derivatives. nih.gov

Illustrative Predicted ¹H NMR Chemical Shifts: This table provides hypothetical chemical shift values for this compound in CDCl₃.

| Proton | Predicted Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.82 | Triplet (t) |

| Aromatic (C2-H) | 7.65 | Singlet (s) |

| Aromatic (C6-H) | 7.58 | Doublet (d) |

| Aromatic (C4-H) | 7.50 | Doublet (d) |

| Aromatic (C5-H) | 7.45 | Triplet (t) |

| Methylene (-CH₂-CHO) | 3.05 | Triplet (t) |

| Methylene (Ar-CH₂-) | 2.80 | Triplet (t) |

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.netnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum for this compound would show several characteristic absorption bands:

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. montclair.edu This involves identifying reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between reactants and the transition state) allows for the prediction of reaction rates and selectivity.

For this compound, several reactions could be studied:

Electrophilic Aromatic Substitution: The -SCF₃ group is deactivating and meta-directing, while the -CH₂CH₂CHO group is weakly deactivating and also meta-directing (due to hyperconjugation effects being outweighed by the deactivating nature of the distant aldehyde). Computational studies could model the attack of an electrophile (e.g., NO₂⁺) at the ortho, meta, and para positions relative to the -SCF₃ group. By calculating the energies of the intermediate sigma complexes and the corresponding transition states, it would be possible to confirm that substitution at the C5 position (meta to -SCF₃ and ortho to the propanal group) or C4/C6 positions would be the most likely pathways. youtube.commsu.edu

Reactions at the Aldehyde: The mechanism of reactions such as oxidation to a carboxylic acid or nucleophilic addition to the carbonyl group could be investigated. DFT calculations can model the step-by-step process, revealing the structure of intermediates and transition states, and confirming the role of catalysts or reagents.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for finding the single lowest-energy structure, many molecules, including this compound, are flexible and exist as an ensemble of different conformations at room temperature. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions over time. nih.govnih.gov

The primary sources of conformational flexibility in this compound are the rotations around the single bonds in the propanal side chain and the C(ar)-S bond.

Propanal Chain Conformations: Studies on propanal and related alkanals show several key conformations resulting from rotation around the C-C bonds. chemistryschool.netresearchgate.net These include syn-eclipsed, gauche, and anti-staggered arrangements. MD simulations would sample these different conformers and, by analyzing the trajectory, determine their relative populations based on the potential energy of each state. hw.ac.uk

-SCF₃ Group Rotation: Rotation around the C(ar)-S bond would also be explored to determine the preferential orientation of the trifluoromethylthio group relative to the plane of the benzene ring.

The results of an MD simulation can be presented as a Ramachandran-like plot showing the distribution of dihedral angles or as a population analysis of the most stable conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or material science applications. mdpi.com

Illustrative Low-Energy Conformers of the Propanal Chain: This table describes potential stable conformers based on the dihedral angle of the C(ar)-C-C-C backbone, drawing parallels from studies on similar aldehydes.

| Conformer | Dihedral Angle (τ C-C-C-C) | Relative Energy (kcal/mol) | Description |

| Syn-Eclipsed | ~0° | 0.00 | The C=O bond is eclipsed with the first C-C bond of the chain. Often the global minimum for simple alkanals. chemistryschool.net |

| Gauche | ~120° | 0.8 - 1.2 | A staggered conformation that is slightly higher in energy. |

| Anti-Staggered | ~180° | 1.0 - 1.5 | Another staggered conformation, often slightly less stable than the gauche form in propanal analogues. chemistryschool.net |

Emerging Research Applications and Future Directions for 3 Trifluoromethylthio Phenyl Propanal

Application as a Core Building Block in Fine Chemical Synthesis

In the realm of fine chemical synthesis, (3-(Trifluoromethylthio)phenyl)propanal serves as a versatile and reactive intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. As a building block, its primary utility lies in its capacity to undergo a range of well-established organic reactions, thereby introducing the trifluoromethylthio-substituted phenyl ring into new chemical entities.

The propanal moiety can be readily transformed through various synthetic operations. For instance, it can be oxidized to the corresponding carboxylic acid, 3-(3-(trifluoromethylthio)phenyl)propanoic acid, or reduced to form the alcohol, 3-(3-(trifluoromethylthio)phenyl)propan-1-ol. These transformations create new functional handles for further synthetic elaboration. More significantly, the aldehyde participates in crucial carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to organic synthesis. These include reductive amination to form amines, Wittig reactions to produce alkenes, and aldol (B89426) condensations to build larger carbon skeletons. The compound is recognized as a useful tool in organic synthesis for creating a variety of derivatives. chemicalbook.com

The strategic importance of this compound is its role as a carrier of the trifluoromethylthio group, which can be challenging to introduce directly into complex molecules. apm.ac.cnnih.gov By using this propanal as a starting material, chemists can efficiently incorporate the desired -SCF3 functional group at an early stage and then build the rest of the target molecule around it.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Product Class | Significance in Fine Chemical Synthesis |

|---|---|---|

| Oxidation | Carboxylic Acids | Creates intermediates for amides, esters, and other acid derivatives. |

| Reduction | Alcohols | Forms precursors for ethers, esters, and alkyl halides. |

| Reductive Amination | Amines | A crucial step in the synthesis of many biologically active compounds, including pharmaceuticals. nih.gov |

| Wittig Reaction | Alkenes | Enables the extension of the carbon chain and the introduction of double bonds for further functionalization. |

| Aldol Condensation | β-Hydroxy Aldehydes/Ketones or α,β-Unsaturated Aldehydes/Ketones | A powerful method for forming new carbon-carbon bonds and building molecular complexity. |

Exploration in Agrochemical Research

The trifluoromethylthio (-SCF3) group is a highly sought-after substituent in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govnih.gov Its inclusion in a molecule can significantly enhance biological activity and stability. The -SCF3 group imparts a unique combination of high lipophilicity and strong electron-withdrawing character, which can improve a compound's ability to penetrate biological membranes and resist metabolic degradation by enzymes in target pests or plants. researchgate.netresearchgate.netx-mol.net

While direct research on this compound in agrochemical applications is not extensively documented in public literature, its structural motifs are present in known active compounds. The trifluoromethylthio-phenyl core is a key component in several pesticides. researchgate.net For example, the antiprotozoal agent Toltrazuril, used in veterinary medicine, features this group, highlighting its utility in creating biologically active agents. nih.gov The development of palladium-catalyzed methods for creating aryl–SCF3 bonds has been a significant enabler for the synthesis of such compounds. nih.gov

Research in this area focuses on synthesizing novel derivatives from this compound and screening them for pesticidal activity. The aldehyde group can be used to connect the trifluoromethylthio-phenyl core to other heterocyclic or functional moieties known to contribute to agrochemical efficacy. For instance, pyrazole (B372694) and pyridine (B92270) heterocycles, common in fungicides and insecticides, could be synthesized onto the propanal backbone. nih.govnih.gov The exploration of such derivatives represents a promising direction for the discovery of new crop protection agents with improved performance profiles. ccspublishing.org.cn

Table 2: Properties Imparted by the -SCF3 Group in Agrochemicals

| Property | Effect on Agrochemical Performance | Reference |

|---|---|---|

| High Lipophilicity | Enhances penetration through waxy cuticles of plants and insects, improving uptake and efficacy. | researchgate.netenamine.netnih.gov |

| Metabolic Stability | The strong electron-withdrawing nature of the -SCF3 group can block sites of oxidative metabolism, increasing the compound's persistence and duration of action. | researchgate.netx-mol.netresearchgate.net |

| Electronic Effects | Alters the electronic properties of the molecule, which can lead to stronger binding interactions with target enzymes or receptors. | researchgate.netnih.gov |

Investigation in Pharmaceutical and Medicinal Chemistry Research

The application of this compound as a precursor in pharmaceutical synthesis is one of its most well-defined and significant roles. The trifluoromethylthio group is increasingly utilized in medicinal chemistry as a bioisostere for other groups, such as the trifluoromethyl (-CF3) group, to fine-tune the pharmacological properties of drug candidates. researchgate.netnih.gov The -SCF3 group's high lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier, potentially increasing bioavailability. enamine.net

A prominent example of its use is in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. researchgate.net An improved and more sustainable synthesis process for Cinacalcet utilizes 3-(3-(Trifluoromethyl)phenyl)propanal as a key intermediate. nih.gov In this synthesis, the aldehyde undergoes a crucial reductive amination reaction with (R)-1-(naphthalen-1-yl)ethanamine to form the final active pharmaceutical ingredient. nih.govresearchgate.net This application underscores the industrial relevance of this compound as a high-value intermediate.

Beyond Cinacalcet, the trifluoromethylthio-phenyl scaffold is being investigated for other therapeutic targets. The unique electronic and steric properties of the -SCF3 group can lead to improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net Researchers are exploring the synthesis of novel compound libraries derived from this compound to screen for activity against a range of diseases. While some studies have noted that the trifluoromethylthio moiety can be associated with cytotoxicity in certain molecular contexts, its careful placement within a drug candidate continues to be a valuable strategy in drug design. nih.gov

Table 3: Role in the Synthesis of Cinacalcet

| Starting Material | Key Reaction | Reagent | Final Product | Therapeutic Use |

|---|---|---|---|---|

| This compound | Reductive Amination | (R)-1-(naphthalen-1-yl)ethanamine | Cinacalcet | Treatment of hyperparathyroidism. nih.govresearchgate.net |

Potential in Materials Science Research

The unique properties of organofluorine compounds are also being leveraged in the field of materials science, and building blocks like this compound offer potential for the creation of novel functional materials. researchgate.netresearchgate.net The incorporation of fluorine-containing groups, such as the -SCF3 moiety, into polymers and other materials can impart desirable characteristics, including thermal stability, chemical resistance, and specific electronic properties.

The aldehyde functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it could undergo condensation reactions with other monomers to form novel polyesters, polyacetals, or phenolic resins. The presence of the bulky and highly lipophilic trifluoromethylthio-phenyl group along the polymer backbone would be expected to influence the material's physical properties, such as its solubility, glass transition temperature, and surface energy (hydrophobicity).

Furthermore, the strong dipole moment associated with the C-F bonds in the -SCF3 group can influence the dielectric properties of materials, making them potentially useful in electronic applications such as capacitors or insulators. While this area of research is still emerging, the availability of fluorinated building blocks like this compound provides a platform for materials scientists to design and synthesize new polymers and organic materials with tailored properties for advanced applications.

Contribution to the Synthesis of Complex Fluorinated Organic Molecules

The synthesis of complex organic molecules containing fluorine or fluorinated groups is a major focus of modern organic chemistry, driven by their importance in pharmaceuticals, agrochemicals, and materials. cas.cnnih.gov The targeted introduction of a trifluoromethylthio group is a significant synthetic challenge. Therefore, this compound is a highly valuable "fluorinated building block"—a molecule that contains the desired fluoro-functional group in a readily usable form. x-mol.net

This strategy is part of a broader trend in organofluorine chemistry that emphasizes the development of a diverse toolbox of fluorinated starting materials. sciencedaily.com As chemists continue to design more intricate and functional molecules, the demand for specialized building blocks like this compound, which provide straightforward access to valuable fluorinated motifs, is expected to grow. the-innovation.org

Q & A

Q. What are the common synthetic routes for (3-(Trifluoromethylthio)phenyl)propanal, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound is synthesized via catalytic reduction or oxidation of intermediates. For example, using PDBBA (phenyldibromoborane) in toluene at 0–25°C for 1–4 hours achieves 90–97% conversion to the desired aldehyde (product II), with minor byproduct formation (product VII, 3–10%) . Solvent choice significantly impacts selectivity: toluene yields higher product II (96%) compared to THF (90%) due to polarity effects . For advanced optimization, shorter reaction times (1 hour) reduce byproduct formation by 50% .

Q. How can researchers characterize the physical and chemical stability of this compound during storage?

- Methodological Answer : Stability studies should focus on its sensitivity to moisture and light. The trifluoromethylthio group is prone to hydrolysis, necessitating storage under inert gas (e.g., argon) at −20°C in anhydrous solvents like THF . Analytical techniques such as NMR (to track degradation) and HPLC (to monitor purity) are recommended. Density (1.44 g/cm³) and boiling point (249.3°C) from structurally related compounds (e.g., 3-(trifluoromethylthio)phenylacetic acid) suggest similar handling protocols .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be mitigated?

- Methodological Answer : Low yields (e.g., 11% in analogous syntheses ) often stem from competing side reactions. Strategies include:

- Catalyst optimization : Switching from DIBALH (40% byproduct ) to PDBBA reduces byproduct VII to 3% .

- Solvent modulation : Non-polar solvents (toluene) enhance selectivity over polar solvents (THF) by stabilizing transition states .

- Temperature control : Lower temperatures (0°C) minimize thermal decomposition of intermediates .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to separate aldehyde products from byproducts .

- Distillation : Fractional distillation under reduced pressure (e.g., 100–120°C at 10 mmHg) can isolate the compound, leveraging its high boiling point (~249°C at 1 atm) .

- Crystallization : Recrystallization in ethanol/water mixtures improves purity, though this requires careful control of cooling rates to avoid co-precipitation of impurities .

Q. How does the trifluoromethylthio group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The SCF₃ group is electron-withdrawing, enhancing electrophilic reactivity at the aldehyde position. This facilitates nucleophilic additions (e.g., Grignard reactions) but increases susceptibility to oxidation. Comparative studies with non-fluorinated analogs show 3–5× faster reaction rates in aldol condensations due to the group’s polar effects . Stability assays under oxidative conditions (e.g., H₂O₂) are critical to assess applicability in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.